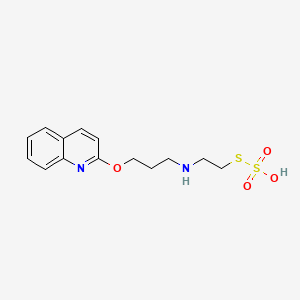
S-2-((3-(2-Quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((3-(2-Quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound that features a quinoline moiety linked to a thiosulfate group via a propylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((3-(2-Quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Propylamine Chain: The quinoline derivative is then reacted with 3-chloropropylamine to form the intermediate 3-(2-quinolyloxy)propylamine.
Thiosulfate Introduction: The final step involves the reaction of the intermediate with sodium thiosulfate under mild conditions to yield this compound.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thiosulfate group can undergo oxidation to form sulfate derivatives.
Substitution: The amino group in the propylamine chain can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the thiosulfate group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Halides, hydroxides.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products Formed:
Oxidation: Sulfate derivatives.
Substitution: Various substituted quinoline derivatives.
Hydrolysis: Breakdown products including quinoline derivatives and thiosulfate ions.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Analytical Chemistry: It can serve as a reagent for the detection of certain metal ions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Cell Signaling: It can be used in studies related to cell signaling pathways involving sulfur-containing compounds.
Medicine:
Drug Development: Potential use as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for further investigation.
Industry:
Material Science: It can be used in the synthesis of novel materials with specific properties.
Environmental Chemistry: Potential application in the removal of heavy metals from wastewater.
Mecanismo De Acción
The mechanism by which S-2-((3-(2-Quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with enzyme active sites, while the thiosulfate group can participate in redox reactions, affecting cellular processes. The propylamine chain provides flexibility, allowing the compound to adopt conformations that facilitate binding to its targets.
Comparación Con Compuestos Similares
- S-(2-([3-(phenylsulfanyl)propyl]amino)ethyl) hydrogen thiosulfate
- S-(2-{[3-Oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate
Comparison:
- Structural Differences: While similar in having a thiosulfate group, the quinoline moiety in S-2-((3-(2-Quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate provides unique electronic and steric properties compared to the phenylsulfanyl or thiazolyl derivatives.
- Reactivity: The quinoline-containing compound may exhibit different reactivity patterns due to the aromatic system’s influence on the overall molecule.
- Applications: The unique structure of this compound may make it more suitable for specific applications in medicinal chemistry and material science compared to its analogs.
Propiedades
Número CAS |
41287-22-3 |
|---|---|
Fórmula molecular |
C14H18N2O4S2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline |
InChI |
InChI=1S/C14H18N2O4S2/c17-22(18,19)21-11-9-15-8-3-10-20-14-7-6-12-4-1-2-5-13(12)16-14/h1-2,4-7,15H,3,8-11H2,(H,17,18,19) |
Clave InChI |
FXEOMSOMYPLDTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)OCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





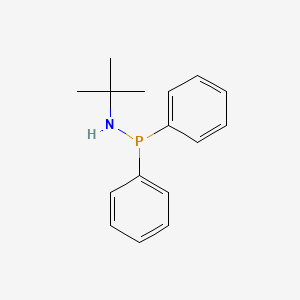
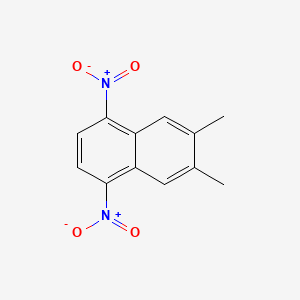
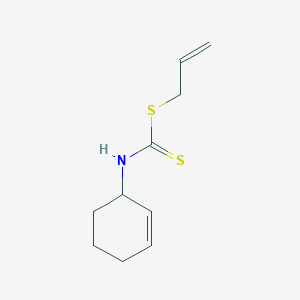
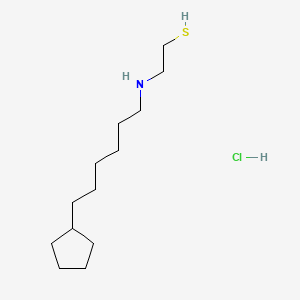
![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
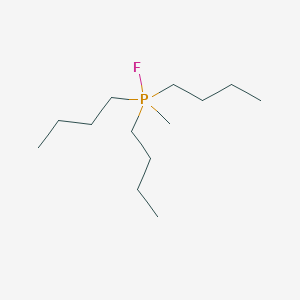
![2,11-Dihydro-1H-benzo[b]fluorene](/img/structure/B14666113.png)
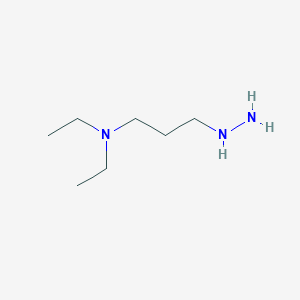
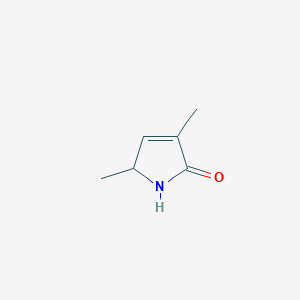
![Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro-](/img/structure/B14666127.png)
